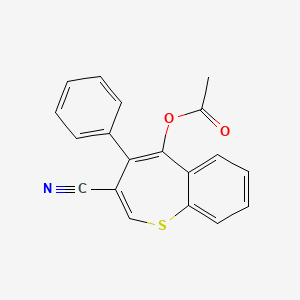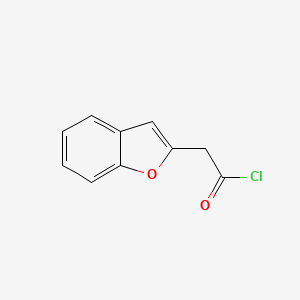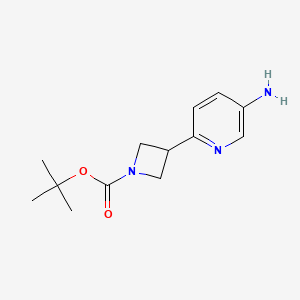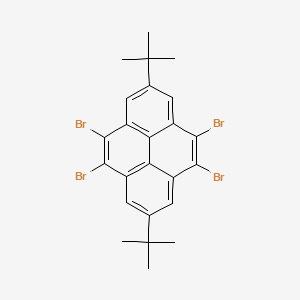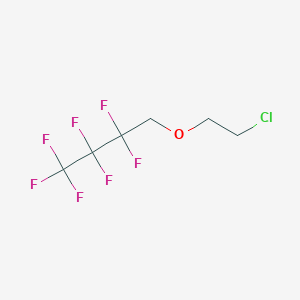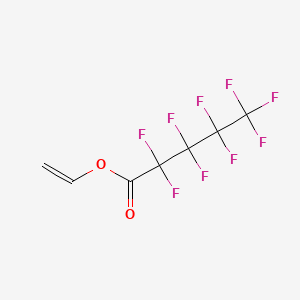
Vinyl perfluorovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl perfluorovalerate can be synthesized through the esterification of perfluorovaleric acid with vinyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Vinyl perfluorovalerate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
Vinyl perfluorovalerate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which vinyl perfluorovalerate exerts its effects is primarily through its ability to form stable, inert polymers. The vinyl group allows for polymerization reactions, while the perfluorinated chain provides exceptional chemical resistance and thermal stability. These properties make it an ideal candidate for applications requiring durable and non-reactive materials .
Comparison with Similar Compounds
Similar Compounds
Vinyl fluoride: Another fluorinated vinyl compound used in the production of polyvinyl fluoride.
Perfluoromethyl vinyl ether: Used in the synthesis of fluoropolymers with similar properties.
Perfluorovaleric acid: A precursor in the synthesis of vinyl perfluorovalerate.
Uniqueness
This compound stands out due to its unique combination of a vinyl group and a perfluorinated chain. This structure imparts both reactivity (through the vinyl group) and exceptional stability (through the perfluorinated chain), making it highly valuable in applications that require both properties .
Properties
CAS No. |
424-37-3 |
|---|---|
Molecular Formula |
C7H3F9O2 |
Molecular Weight |
290.08 g/mol |
IUPAC Name |
ethenyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C7H3F9O2/c1-2-18-3(17)4(8,9)5(10,11)6(12,13)7(14,15)16/h2H,1H2 |
InChI Key |
ABKMQSRPKFUWEH-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)

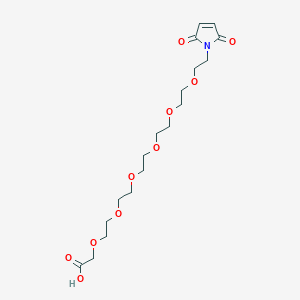
![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)



